2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Overview
Description
JWH 203 3-chlorophenyl is an analog of the phenylacetylindole cannabinoid (CB) agonist JWH 203 (Kis = 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively). The activity of this compound has not been reported.
Mechanism of Action
Target of Action
JWH-237, also known as NR611I7X19 or JWH 203 3-chlorophenyl isomer or 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid . The primary targets of JWH-237 are the cannabinoid type-1 receptors (CB1Rs) and cannabinoid type-2 receptors (CB2Rs) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
JWH-237 acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and
Biochemical Analysis
Biochemical Properties
Like other synthetic cannabinoids, it is believed to interact with the CB1 and CB2 receptors in the brain . The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found in the immune system and peripheral tissues .
Cellular Effects
Synthetic cannabinoids like JWH-018 and JWH-073 have been shown to induce tolerance to hypothermia but not locomotor suppression in mice, and reduce CB1 receptor expression and function in a brain region-specific manner .
Molecular Mechanism
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, similar to THC . This binding can lead to a variety of effects, including feelings of euphoria and relaxation, changes in perception, and impairments in memory and concentration .
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids have shown that repeated administration can lead to tolerance to some in vivo effects, which is likely mediated by region-specific downregulation and desensitization of CB1 receptors .
Dosage Effects in Animal Models
Studies on similar synthetic cannabinoids have shown that they can produce dose-dependent effects .
Metabolic Pathways
Studies on similar synthetic cannabinoids have shown that they undergo extensive metabolic structural modifications .
Transport and Distribution
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, which are distributed throughout the body .
Subcellular Localization
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, which are located on the cell membrane .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-6-12-23-15-19(18-10-4-5-11-20(18)23)21(24)14-16-8-7-9-17(22)13-16/h4-5,7-11,13,15H,2-3,6,12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUPMPUIIQATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017296 | |
Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-56-7 | |
Record name | JWH-237 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-237 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR611I7X19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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